2,4-ヘキサジエン

概要

説明

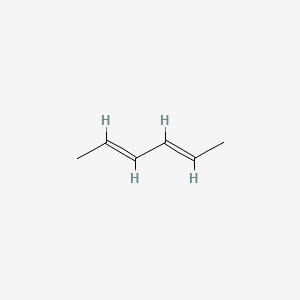

2,4-Hexadiene is a conjugated diene with the molecular formula C6H10 . It exists as a mixture of isomers . It has been used as a starting material in various chemical and pharmaceutical industries .

Synthesis Analysis

2,4-Hexadiene can be synthesized from 1-hexene. In an argon-filled glovebox, (lPr4 Anthraphos)Ir (C 2 H4) is dissolved in 1 -hexene and sealed with a Teflon stopcock. The solution is then heated in a preheated oil bath at 180 °C .Molecular Structure Analysis

The molecular structure of 2,4-Hexadiene consists of six carbon atoms and ten hydrogen atoms . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction of 2,4-hexadien-1-ol with maleic anhydride provides an excellent exercise for undergraduate laboratory courses. In addition to the expected Diels-Alder reaction, which takes place readily in refluxing toluene, subsequent intramolecular cleavage of the resulting bicyclic anhydride by the pendant hydroxy group generates a lactone .Physical And Chemical Properties Analysis

2,4-Hexadiene has a density of 0.7±0.1 g/cm3, a boiling point of 80.0±0.0 °C at 760 mmHg, and a vapour pressure of 96.4±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 30.7±0.8 kJ/mol .科学的研究の応用

化学構造と性質

2,4-ヘキサジエンは、分子式がC6H10である炭化水素です . これには、(E,Z)-2,4-ヘキサジエンなど、いくつかの異性体が含まれます . 2,4-ヘキサジエンの構造は、2D Molファイルまたは計算された3D SDファイルとして入手できます .

熱力学的性質

米国国立標準技術研究所(NIST)は、2,4-ヘキサジエンなどの純粋な化合物の熱力学的性質に関する、厳密に評価されたデータのコレクションへのアクセスを提供しています . このデータは、NIST ThermoData Engineソフトウェアパッケージに実装されているダイナミックデータ分析を通じて生成されます .

塩化パラジウムとの相互作用

塩化パラジウムと2,4-ヘキサジエンの相互作用は、立体特異的な様式で進行すると報告されています . これは、触媒作用や化学反応に関する研究に役立つ可能性があります。

光解離スペクトル

2,4-ヘキサジエン異性体の光解離スペクトルが記録されました . この情報は、異なる光条件下での化合物の挙動を理解するのに役立ち、光化学への応用があります。

重合

2,4-ヘキサジエン異性体の重合によって得られたポリマーは、トランス-1,4構造を持つと報告されています . これは、高分子科学や材料工学の分野に関心があるかもしれません。

気相イオンエネルギー

2,4-ヘキサジエンの気相イオンエネルギーに関するデータが利用可能です . これは、質量分析や気相化学に関する研究に役立つ可能性があります。

作用機序

Target of Action

2,4-Hexadiene primarily targets carbon atoms in a molecule during its reactions. It is a conjugated diene, meaning it has alternating single and double bonds . This structure allows it to participate in various chemical reactions, particularly electrophilic additions and Diels-Alder reactions .

Mode of Action

2,4-Hexadiene interacts with its targets through a process known as electrophilic addition. In this process, an electrophile (a molecule that can accept an electron pair) reacts with the 2,4-Hexadiene molecule, leading to the addition of new atoms at the carbon sites .

In the case of a Diels-Alder reaction, 2,4-Hexadiene acts as a diene, reacting with a dienophile (an alkene or alkyne) in a [4+2] cycloaddition . This reaction involves the 4 π-electrons of the diene (2,4-Hexadiene) and 2 π-electrons of the dienophile .

Biochemical Pathways

The primary biochemical pathway involving 2,4-Hexadiene is the Diels-Alder reaction pathway . This reaction leads to the formation of cyclohexene rings, which are key structures in many organic compounds . The reaction can be influenced by the presence of electron-withdrawing or electron-donating groups on the dienophile .

Result of Action

The result of 2,4-Hexadiene’s action is the formation of new compounds through the addition of atoms or groups of atoms to the 2,4-Hexadiene molecule . In a Diels-Alder reaction, the result is the formation of a cyclohexene ring .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2,4-Hexadiene can be achieved through a series of reactions starting from acetylene.", "Starting Materials": [ "Acetylene", "2-bromo-3-hexyne", "Sodium amide", "Sodium ethoxide", "Sodium metal", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Acetylene is reacted with 2-bromo-3-hexyne in the presence of sodium amide to form 2-bromo-3-hexyne-1-ene.", "Step 2: 2-bromo-3-hexyne-1-ene is then reacted with sodium ethoxide to form 2-hexyne-1,4-diol.", "Step 3: 2-hexyne-1,4-diol is dehydrated using sodium metal in diethyl ether to form 2,4-hexadiyne.", "Step 4: 2,4-hexadiyne is then hydrogenated using a palladium catalyst to form 2,4-hexadiene.", "Step 5: The product is purified by washing with hydrochloric acid, followed by sodium bicarbonate, and drying over magnesium sulfate." ] } | |

CAS番号 |

592-46-1 |

分子式 |

C6H10 |

分子量 |

82.14 g/mol |

IUPAC名 |

hexa-2,4-diene |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3 |

InChIキー |

APPOKADJQUIAHP-UHFFFAOYSA-N |

異性体SMILES |

C/C=C/C=C/C |

SMILES |

CC=CC=CC |

正規SMILES |

CC=CC=CC |

その他のCAS番号 |

5194-51-4 68514-38-5 592-46-1 |

物理的記述 |

Colorless liquid; [Aldrich MSDS] |

ピクトグラム |

Flammable; Irritant |

関連するCAS |

25702-29-8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

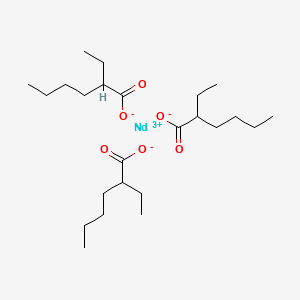

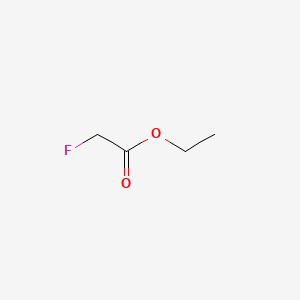

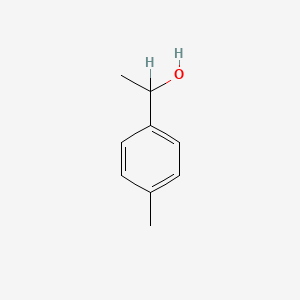

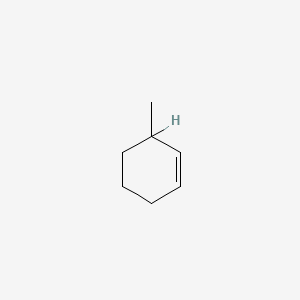

Feasible Synthetic Routes

Q & A

Q1: How does 2,4-hexadiene react in the atmosphere?

A1: 2,4-Hexadiene reacts with hydroxyl radicals (OH) and nitrogen dioxide (NO2) in the atmosphere. [] These reactions contribute to the formation of secondary organic aerosols and ozone, which impact air quality and climate. []

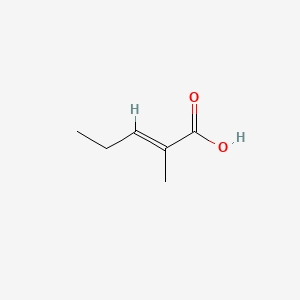

Q2: What are the major products formed from the atmospheric oxidation of 2,4-hexadiene?

A2: The OH-initiated oxidation of 2,4-hexadiene primarily produces acetaldehyde, trans-crotonaldehyde, and 2,5-dimethylfuran. [] These products suggest reaction pathways similar to those observed for other conjugated dienes like 1,3-butadiene and isoprene. []

Q3: How significant are the reactions of 2,4-hexadiene with NO2 in the atmosphere?

A3: The reaction of 2,4-hexadiene with NO2 is significant as it contributes to the conversion of NO to NO2, impacting ozone formation. [] This reaction also yields hydroxyl radicals (HOx), further promoting 2,4-hexadiene removal through OH-initiated pathways. []

Q4: What is the atmospheric fate of muconaldehydes, potential ring cleavage products of aromatic oxidation, and how do they relate to 2,4-hexadiene?

A4: Muconaldehydes, including 2,4-hexadienedial, are primarily removed from the atmosphere through reaction with OH radicals. [] These reactions produce compounds like E-butenedial and glyoxal, similar to the products observed in 2,4-hexadiene oxidation. [] This highlights the potential for conjugated dienes like 2,4-hexadiene to act as model systems for understanding the atmospheric fate of larger molecules.

Q5: What is the molecular formula and weight of 2,4-hexadiene?

A5: 2,4-Hexadiene has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.

Q6: How many geometric isomers are possible for 2,4-hexadiene?

A6: 2,4-Hexadiene can exist as three geometric isomers: trans,trans-2,4-hexadiene, cis,cis-2,4-hexadiene, and cis,trans-2,4-hexadiene. [, , ]

Q7: How can the geometric isomers of 2,4-hexadiene be differentiated spectroscopically?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR techniques, can distinguish between the E and Z configurations of methyl groups in 2,4-hexadiene isomers. [] Additionally, He(I) ultraviolet photoelectron spectroscopy (UPS), combined with computational methods like AM1, can provide information on the conformational and electronic properties of alkyl-substituted 1,3-dienes, aiding in isomer identification. []

Q8: How does laser-ion beam photodissociation help differentiate between geometric isomers of hexadienes?

A8: While the photodissociation spectra and product ion branching ratios may be similar for geometric isomers of hexadienes, the wavelength-dependent kinetic energy release values are unique for each isomer. This allows for their differentiation using laser-ion beam photodissociation techniques. []

Q9: How do the conformational preferences of 2,4-hexadiene isomers affect their reactivity?

A9: The conformational preferences of 2,4-hexadiene isomers significantly impact their reactivity. For example, in low-temperature photochemistry, the s-cis conformer of EE-2,4-hexadiene readily converts to ZE-2,4-hexadiene, while the s-trans conformer shows minimal reactivity under similar conditions. []

Q10: How does the substitution pattern on the diene affect the conformational preferences and reactivity of 2,4-hexadiene derivatives?

A10: Introducing methyl substituents at different positions on the 2,4-hexadiene backbone influences both conformational preferences and reactivity. [, ] The specific effects are dependent on the position and stereochemistry of the substituent, highlighting the importance of steric and electronic factors in governing these properties.

Q11: What is the significance of the [2+2] photocycloaddition reaction of 2,4-hexadiene with C60?

A11: The [2+2] photocycloaddition of 2,4-hexadiene with C60 provides valuable insight into the reactivity and stereochemistry of this reaction. Studies on different 2,4-hexadiene isomers reacting with C60 reveal a loss of stereochemistry in the cyclobutane ring of the adducts, indicating a non-stereospecific reaction pathway. [] This reaction has implications for fullerene functionalization and material science.

Q12: What is the role of 2,5-dimethyl-2,4-hexadiene in alkene cross-metathesis reactions?

A12: 2,5-Dimethyl-2,4-hexadiene acts as a versatile reagent in alkene cross-metathesis reactions, enabling the introduction of isobutylenyl and prenyl groups to other alkenes. [] Its symmetric structure and liquid state at room temperature make it an attractive alternative to gaseous alkene reactants. []

Q13: How is 2,5-dimethyl-2,4-hexadiene used in rubber valorization?

A13: 2,5-Dimethyl-2,4-hexadiene plays a crucial role in rubber valorization by participating in cross-metathesis reactions with polyisoprene (rubber). [] This reaction allows for the modification of rubber properties and the development of new materials from recycled rubber sources. []

Q14: Can 2,4-hexadiene undergo Diels-Alder reactions?

A14: Yes, 2,4-hexadiene can participate in Diels-Alder reactions, specifically as the diene component. [, ] The reaction with C60, as mentioned earlier, exemplifies this behavior. [] Theoretical studies indicate that these reactions typically proceed through a concerted mechanism. []

Q15: How does 9-cyanophenanthrene catalyze the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene?

A15: 9-Cyanophenanthrene efficiently catalyzes the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene, leading to the formation of nucleophile-substituted 3,7-decadienes. [] This reaction highlights the potential of photocatalytic approaches for the synthesis of complex molecules from simple starting materials.

Q16: What is the significance of the cationic polymerization of 2,4-hexadiene isomers?

A16: Cationic polymerization of 2,4-hexadiene isomers provides valuable insights into the influence of monomer structure on polymerization behavior. [] The polymerizability, stereochemistry of the resulting polymers, and the impact of solvent polarity on the reaction are crucial aspects studied in this context. []

Q17: How do ad-atoms of lead, thallium, and cadmium affect the catalytic activity of palladium black in the hydrogenation of 2,5-dimethyl-2,4-hexadiene?

A17: The presence of lead, thallium, and cadmium ad-atoms on palladium black significantly influences the kinetics and selectivity of 2,5-dimethyl-2,4-hexadiene hydrogenation. [] The specific effects depend on the nature and coverage of the ad-atom, highlighting their role in modifying the electronic and geometric properties of the catalyst surface. []

Q18: What is the role of supported niobium pentoxide (Nb2O5) catalysts in the synthesis of 2,5-dimethyl-2,4-hexadiene?

A18: Supported Nb2O5 catalysts demonstrate activity in the Prins condensation reaction between isobutene and isobutyraldehyde to produce 2,5-dimethyl-2,4-hexadiene. [] The catalytic activity is closely related to the surface acidity of the catalyst, particularly the presence of Brønsted acid sites. [, ]

Q19: How does citric acid modification affect the catalytic activity of SAPO-11 molecular sieves in the synthesis of 2,5-dimethyl-2,4-hexadiene?

A19: Citric acid modification of SAPO-11 molecular sieves influences their catalytic activity in the synthesis of 2,5-dimethyl-2,4-hexadiene from tert-butanol and isobutylene. [] This modification alters the acidity and morphology of the molecular sieves, impacting their performance in the condensation reaction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。